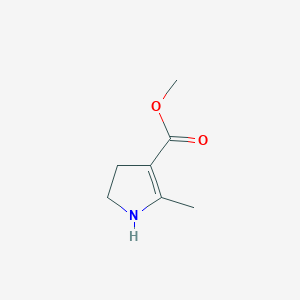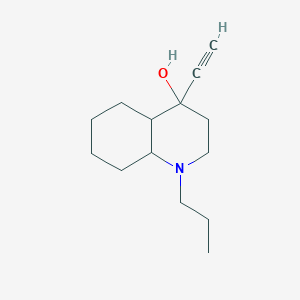
S-(2-(Furan-2-yl)ethyl) ethanethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(2-(Furan-2-yl)ethyl) ethanethioate: is a chemical compound with the molecular formula C8H10O2S and a molecular weight of 170.23 g/mol . It is a heterocyclic compound containing a furan ring, which is known for its aromatic properties and reactivity. This compound is primarily used in research and development within the fields of chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-(Furan-2-yl)ethyl) ethanethioate typically involves the reaction of furan derivatives with ethanethioate precursors. One common method includes the reaction of 2-furyl ethanol with ethanethioyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethanethioyl chloride.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: S-(2-(Furan-2-yl)ethyl) ethanethioate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The ethanethioate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted ethanethioate derivatives.
Applications De Recherche Scientifique
S-(2-(Furan-2-yl)ethyl) ethanethioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of S-(2-(Furan-2-yl)ethyl) ethanethioate involves its interaction with various molecular targets. The furan ring’s aromatic nature allows it to participate in π-π interactions with biological molecules, while the ethanethioate group can form covalent bonds with nucleophilic sites on proteins and enzymes. These interactions can modulate the activity of target proteins and pathways, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Furan-2-ylmethanol: Similar structure but with a hydroxyl group instead of an ethanethioate group.
2-Furoic acid: Contains a carboxyl group instead of an ethanethioate group.
Furfurylamine: Contains an amine group instead of an ethanethioate group.
Uniqueness: S-(2-(Furan-2-yl)ethyl) ethanethioate is unique due to the presence of the ethanethioate group, which imparts distinct chemical reactivity and biological activity compared to other furan derivatives. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Propriétés
Numéro CAS |
59020-91-6 |
|---|---|
Formule moléculaire |
C8H10O2S |
Poids moléculaire |
170.23 g/mol |
Nom IUPAC |
S-[2-(furan-2-yl)ethyl] ethanethioate |
InChI |
InChI=1S/C8H10O2S/c1-7(9)11-6-4-8-3-2-5-10-8/h2-3,5H,4,6H2,1H3 |
Clé InChI |
YKCJGPBIAMZJEB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)SCCC1=CC=CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-Fluorophenyl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]quinolin-4-amine](/img/structure/B12883560.png)
![4-bromo-3,5-dihydroxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B12883572.png)









![4-Bromo-2-methoxybenzo[d]oxazole](/img/structure/B12883633.png)

![[2-(1,2,4-triazol-4-ylcarbamoyl)phenyl] Acetate](/img/structure/B12883643.png)
